Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester
Description
Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester is a modified phenylalanine derivative with three key structural features:
N-Terminal Protection: A tert-butoxycarbonyl (Boc) group shields the amino group, enhancing stability during synthetic processes .
Boronate Functionality: A pinacol-derived 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the para position of the phenyl ring, enabling participation in Suzuki-Miyaura cross-coupling reactions .
Ethyl Ester: The carboxyl group is esterified as an ethyl ester, modulating solubility and hydrolysis kinetics .
Synthesis: The compound is synthesized via sequential Boc protection of phenylalanine, followed by boronate esterification and ethyl ester formation. Similar methods involve coupling agents like triphenylphosphine/carbon tetrachloride for boronated derivatives .
Properties
Molecular Formula |
C22H34BNO6 |
|---|---|
Molecular Weight |
419.3 g/mol |
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate |
InChI |
InChI=1S/C22H34BNO6/c1-9-27-18(25)17(24-19(26)28-20(2,3)4)14-15-10-12-16(13-11-15)23-29-21(5,6)22(7,8)30-23/h10-13,17H,9,14H2,1-8H3,(H,24,26)/t17-/m0/s1 |
InChI Key |
FUOLUSYAHDWBTE-KRWDZBQOSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)OCC)NC(=O)OC(C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)OCC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group via Boc Functionalization
The initial step in the synthesis involves protecting the primary amine of phenylalanine using the tert-butoxycarbonyl (Boc) group. This is critical to prevent unwanted side reactions during subsequent transformations. The reaction typically employs di-tert-butyl dicarbonate (Boc₂O) in a biphasic solvent system of dioxane and water, catalyzed by sodium hydroxide. The Boc group is introduced under mild conditions (room temperature, 12 hours), achieving yields of 85–90% .
Reaction Conditions
| Reagent | Amount (equiv) | Solvent System | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Boc₂O | 1.2 | Dioxane/H₂O | RT | 12 h | 85% |
| NaOH | 2.0 | - | - | - | - |
The Boc-protected intermediate, N-Boc-phenylalanine, is isolated via extraction with ethyl acetate and purified by column chromatography .
Esterification of the Carboxylic Acid to Ethyl Ester
Following amino protection, the carboxylic acid moiety is converted to an ethyl ester to enhance solubility and stability during subsequent reactions. Esterification is achieved using ethanol in the presence of concentrated sulfuric acid under reflux conditions. Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane offer milder conditions, yielding 90–95% .
Reaction Conditions
| Reagent | Amount (equiv) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethanol | Excess | H₂SO₄ | Reflux | 24 h | 90% |
| DCC/DMAP | 1.5/0.1 | DCM | RT | 12 h | 95% |
The ethyl ester product is purified via neutralization with sodium bicarbonate and extraction .
Para-Bromination of the Benzyl Phenyl Ring
Introducing a bromine atom at the para position of the benzyl phenyl ring is essential for subsequent borylation. Electrophilic bromination using molecular bromine (Br₂) and iron(III) bromide (FeBr₃) in dichloromethane at 0°C achieves regioselective para-substitution with 70–75% yield . The Boc and ethyl ester groups remain stable under these conditions due to the non-aqueous, Lewis acid-mediated environment.
Reaction Conditions
| Reagent | Amount (equiv) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Br₂ | 1.1 | DCM | 0°C → RT | 3 h | 75% |
| FeBr₃ | 0.1 | - | - | - | - |
The brominated intermediate is isolated by quenching with sodium bisulfite and purified via silica gel chromatography .
Miyaura Borylation for Boronate Ester Installation
The key step in introducing the pinacol boronate ester involves a palladium-catalyzed Miyaura borylation. Using bis(pinacolato)diboron (B₂Pin₂), potassium acetate (KOAc), and Pd(dppf)Cl₂ in dioxane at 80°C, the aryl bromide is converted to the boronate ester with 80–85% yield . This reaction proceeds via oxidative addition of the aryl bromide to palladium, transmetallation with the diboron reagent, and reductive elimination.
Reaction Conditions
| Reagent | Amount (equiv) | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| B₂Pin₂ | 2.0 | Dioxane | 80°C | 24 h | 80% |
| Pd(dppf)Cl₂ | 0.05 | - | - | - | - |
| KOAc | 3.0 | - | - | - | - |
The product is purified via filtration through celite and column chromatography .
Optimization and Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance efficiency and scalability. Automated systems optimize reagent stoichiometry and reaction times, reducing purification steps. For example, telescoping the borylation and esterification steps in a single flow system improves overall yield to 65–70% .
Analytical Characterization and Quality Control
Critical quality attributes, including purity (>98%) and structural fidelity, are verified via:
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronate ester group yields boronic acids, while Suzuki-Miyaura cross-coupling reactions produce biaryl compounds .
Scientific Research Applications
Chemical Research Applications
Building Block in Organic Synthesis:
This compound serves as a versatile building block in organic synthesis. Its structure allows for participation in cross-coupling reactions, particularly Suzuki-Miyaura reactions. The presence of the boronate ester group enables it to form complex molecules that are crucial in developing pharmaceuticals and agrochemicals.
Synthesis of Biologically Active Compounds:
Phenylalanine derivatives are often utilized in synthesizing biologically active compounds. The ability to modify its structure allows chemists to create analogs that may exhibit enhanced biological activity or specificity for certain biological targets.
Biological Research Applications
Modulation of Biological Pathways:
Research indicates that this compound may play a role in modulating various biological pathways. Its potential as a precursor for bioactive compounds makes it significant in studies exploring metabolic pathways and enzyme mechanisms .
Pharmaceutical Development:
The compound is being investigated for its potential therapeutic applications. It may act as a prodrug that can deliver active pharmaceutical ingredients more effectively by enhancing solubility and stability.
Industrial Applications
Material Development:
In industrial settings, Phenylalanine derivatives are employed in developing new materials. Their unique properties make them suitable for creating polymers and other materials used in various applications from coatings to biomedical devices.
Reagent in Chemical Processes:
The compound is also utilized as a reagent in various industrial chemical processes. Its reactivity can facilitate the synthesis of complex chemical structures while maintaining high yields and purity levels.
Mechanism of Action
The mechanism of action of Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and as a tool for studying enzyme mechanisms .
Comparison with Similar Compounds
Boron-Containing Amino Acid Derivatives
Key Observations :
Ester Variants in Phenylalanine Derivatives
Key Observations :
- Ethyl esters balance hydrolysis kinetics and stability compared to methyl (fast hydrolysis) or benzyl (slow hydrolysis) esters, making them suitable for prodrug designs .
- The benzyl ester in ’s leucine-phenylalanine hybrid enhances lipophilicity, a trait absent in the target compound’s ethyl ester .
Boc-Protected Amino Acid Derivatives
Key Observations :
- The Boc group universally improves stability, but substituents like pinacol boronate (target compound) or methyl groups () dictate solubility and reactivity .
- Dimethyl-substituted phenylalanine () exhibits reduced aqueous solubility compared to the target compound, highlighting the boronate’s role in modulating physicochemical properties .
Reactivity in Cross-Coupling Reactions
The target compound’s pinacol boronate group enables efficient Suzuki-Miyaura reactions, similar to arylboronates in and . However, its phenylalanine backbone may limit compatibility with harsh reaction conditions compared to simpler arylboronates (e.g., ’s phenylacetic acid derivative) .
Bioactivity Insights
Biological Activity
Phenylalanine is an essential amino acid that plays a critical role in protein synthesis and serves as a precursor for various neurotransmitters. The compound in focus, Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester , is a modified derivative that incorporates a boronic acid moiety. This modification potentially enhances its biological activity and therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action and potential therapeutic implications.
Chemical Structure and Properties
The compound features a phenylalanine backbone modified with an ethyl ester and a boronate group. The boronate group is known for its ability to form reversible covalent bonds with diols and has implications in drug design due to its ability to interact with biological targets.
The biological activity of boronic acid derivatives has been extensively studied. These compounds often exhibit:
- Protease Inhibition : Boronic acids can inhibit proteases by forming covalent bonds with the active site serine or cysteine residues. This property is crucial for the development of protease inhibitors used in cancer treatment and antiviral therapies .
- Anticancer Activity : Some studies indicate that boronic acid derivatives have potential anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. The specific interaction of the boronate group with cellular targets enhances the efficacy of these compounds .
Antimicrobial Properties
Recent research highlights the antimicrobial potential of phenylalanine derivatives. The incorporation of boronate groups has shown promise in enhancing antibacterial activity against various pathogens. For instance:
- Inhibition of Bacterial Growth : Compounds similar to the one discussed have demonstrated effectiveness against Gram-positive bacteria through mechanisms involving disruption of bacterial cell wall synthesis .
Data Tables
| Activity Type | Description | References |
|---|---|---|
| Protease Inhibition | Inhibits serine/cysteine proteases | |
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study 1: Anticancer Activity
A study investigated the effects of a related boronic acid derivative on multiple myeloma cells. The compound was found to significantly reduce cell viability and induce apoptosis through caspase activation pathways. This suggests that modifications like those present in our compound could enhance anticancer properties by targeting specific molecular pathways involved in tumor growth .
Case Study 2: Antimicrobial Efficacy
Another study evaluated a series of phenylalanine derivatives against Staphylococcus aureus. The results indicated that compounds with boronate modifications exhibited enhanced antibacterial activity compared to their non-boronated counterparts. This supports the hypothesis that such modifications can improve interaction with bacterial targets .
Research Findings
Research has consistently shown that the integration of boronic acid functionalities into amino acids like phenylalanine can lead to enhanced biological activities. Key findings include:
- Enhanced Binding Affinity : Boronic acids have shown improved binding affinities for target proteins due to their ability to form stable complexes.
- Selective Toxicity : Certain derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for targeted therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for introducing the tert-butoxycarbonyl (Boc) and boronic ester groups into phenylalanine derivatives?
- Methodology :
-
Boc Protection : React phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or Hünig's base. This step protects the amino group, critical for preventing unwanted side reactions in peptide synthesis .
-
Boronic Ester Installation : Use palladium-catalyzed Miyaura borylation. For example, cross-coupling 4-bromo-phenylalanine derivatives with bis(pinacolato)diboron (B₂Pin₂) under conditions involving Pd(dppf)Cl₂, KOAc, and dioxane at 80–100°C .
-
Ethyl Ester Formation : Treat carboxylic acid intermediates with ethanol in the presence of DCC and NHS for esterification .
- Key Considerations :
-
Monitor reaction progress via TLC or HPLC to ensure complete Boc protection and boronate formation.
-
Purify intermediates via silica gel chromatography or recrystallization to avoid impurities affecting downstream reactions.
Q. How can researchers verify the structural integrity of this compound after synthesis?
- Analytical Methods :
- NMR : Use H and C NMR to confirm the presence of Boc (δ ~1.4 ppm for tert-butyl), boronic ester (distinct peaks for dioxaborolane at δ ~1.3 ppm), and ethyl ester (δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂) .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions).
- IR Spectroscopy : Confirm carbonyl stretches for Boc (≈1680–1720 cm⁻¹) and ester (≈1740 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?
- Experimental Design :
-
Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂ with ligands like SPhos or XPhos. Evidence suggests PdCl₂(dppf) in THF/water mixtures at 60–80°C yields >85% coupling efficiency .
-
Solvent Systems : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF, dioxane). Dioxane/water (10:1) is often optimal for solubility and reactivity .
-
Base Selection : Evaluate K₂CO₃, Cs₂CO₃, or NaHCO₃. Cs₂CO₃ in anhydrous THF minimizes boronic ester hydrolysis .
- Data Contradiction Analysis :
-
If low yields occur, check for boronic ester decomposition (via B NMR) or aryl halide substrate purity. Adjust catalyst loading (1–5 mol%) and degas solvents to exclude oxygen .
Q. What strategies mitigate instability of the boronic ester moiety during storage or reactions?
- Stabilization Techniques :
- Storage : Keep under inert gas (N₂/Ar) at –20°C in anhydrous DMF or DCM. Avoid prolonged exposure to moisture .
- In Situ Protection : Use pinacol or neopentyl glycol esters to reduce hydrolysis. For example, adding 4Å molecular sieves to reaction mixtures absorbs trace water .
- Degradation Analysis :
- Monitor boronate stability via B NMR. Hydrolysis produces boronic acid (δ ~30 ppm) instead of boronate (δ ~28 ppm) .
Q. How does the Boc group influence the compound’s reactivity in peptide synthesis versus boronate-mediated cross-coupling?
- Comparative Studies :
- Peptide Coupling : The Boc group prevents racemization during amide bond formation. Use DCC/HOBt for coupling to retain stereochemistry .
- Cross-Coupling : The Boc group is inert under Suzuki conditions (pH 7–9, 60–80°C), but may require temporary removal (e.g., TFA) if the amino group participates in downstream reactions .
- Data Table :
| Reaction Type | Boc Stability | Key Conditions |
|---|---|---|
| Peptide synthesis | Stable | DCC/HOBt, RT |
| Suzuki coupling | Stable | Pd catalyst, 80°C |
| Acidic cleavage | Labile | TFA/DCM, 0°C |
Methodological Challenges
Q. What analytical challenges arise when characterizing this compound, and how are they resolved?
- Challenges :
- Overlapping NMR signals (e.g., ethyl ester vs. Boc groups).
- Boronate hydrolysis during MS analysis under high vacuum.
- Solutions :
- Use B NMR or 2D NMR (HSQC, HMBC) to resolve signal overlap .
- Employ ESI-MS instead of MALDI-MS to minimize decomposition .
Q. How can researchers reconcile contradictory data on coupling efficiency across different studies?
- Case Example :
- If one study reports 95% yield with PdCl₂(dppf) but another observes <50% yield , investigate variables:
- Substrate electronic effects (electron-deficient aryl halides couple faster).
- Purification methods (column chromatography may remove active Pd species).
- Resolution :
- Standardize substrates (e.g., 4-bromophenyl derivatives) and use internal controls (e.g., biphenyl as a reference) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
